Cyclododeca-1,5,9-triene
Overview
Description
Cyclododeca-1,5,9-triene is a chemical compound with the molecular formula C12H18 . It is a type of chemical entity and a subclass of a chemical compound . The molecular weight of this compound is 162.27 .
Molecular Structure Analysis
The molecular structure of Cyclododeca-1,5,9-triene is represented by the formula C12H18 . The average mass of this compound is 162.271 Da and the monoisotopic mass is 162.140854 Da .Chemical Reactions Analysis
Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may also react exothermically with reducing agents to release hydrogen gas . In a study, it was found that Cyclododeca-1,5,9-triene isomers interact with Ru3(CO)12 to give four complexes .Physical And Chemical Properties Analysis
Cyclododeca-1,5,9-triene is a colorless liquid . It has a melting point of 33-35 °C, a boiling point of 237-238 °C, and a density of 0.89 g/mL at 20 °C . It has a vapor pressure of 12Pa at 20℃ and a refractive index of 1.5082 .Scientific Research Applications
Applications in Plastics and Synthetic Lubricants : Cyclododeca-1,5,9-triene (CDT) is used as an intermediate in the plastics industry and for the manufacture of synthetic lubricants, alongside various other industrial and laboratory reactions (Brown & Hunter, 1968).
Chemical Reactions and Complex Formation : CDT reacts with Ru3(CO)12 to form several complexes. These complexes have distinct spectroscopic properties and undergo reactions with phosphorus donor ligands. The structures of some of these complexes have been determined through X-ray methods (Bruce, Cairns, & Green, 1972).
Isomerization Studies : CDT undergoes isomerization reactions, which have been studied under various conditions, including catalysis by light and metals. These studies provide insights into the behavior of the compound under different reaction conditions (Attridge & Maddock, 1971).
Use in Synthesis of Other Chemicals : CDT is instrumental in the synthesis of other chemical compounds, such as hexabromocyclododecane, which is a flame retardant. This synthesis involves bromination of CDT, resulting in a mixture of diastereomers (Becher, 2005).
NMR Spectroscopy Characterization : The Z/E isomers of CDT have been characterized by 13C NMR spectroscopy, which provides detailed information about its molecular structure and properties (Radeglia, Poleschner, & Haufe, 1993).
Formation of Bicyclic Derivatives : CDT reacts to form bicyclic tetrahydrofuran and tetrahydropyran derivatives, demonstrating its versatility in organic synthesis (Haufe & Mühlstädt, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclododeca-1,5,9-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLIQAKMYWTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID8027581 | |
Record name | 1,5,9-Cyclododecatriene | |
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Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
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Record name | 1,5,9-Cyclododecatriene | |
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Boiling Point |
447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Flash Point |
160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Density |
0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Vapor Pressure |
0.08 [mmHg] | |
Record name | 1,5,9-Cyclododecatriene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cyclododeca-1,5,9-triene | |
Color/Form |
Colorless, Liquid | |
CAS RN |
4904-61-4, 2765-29-9, 676-22-2, 706-31-0 | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | Cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212 | |
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Record name | trans,cis,cis-cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.580 | |
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Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.570 | |
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Record name | (1E,5E,9Z)-cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |
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Melting Point |
-0.4 °F (USCG, 1999), -17 °C | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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